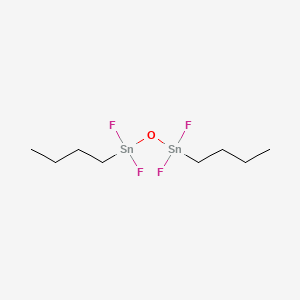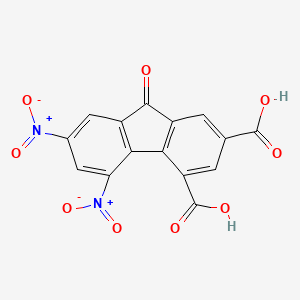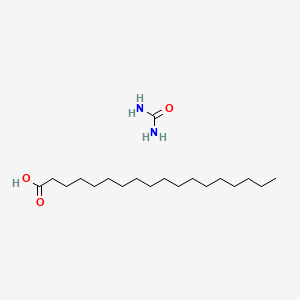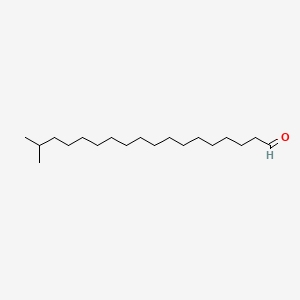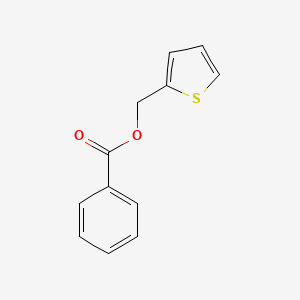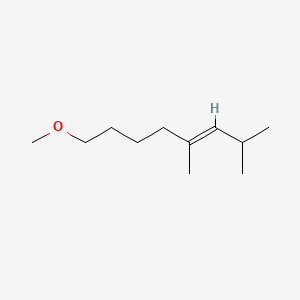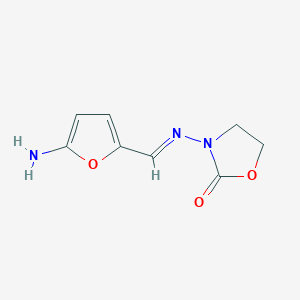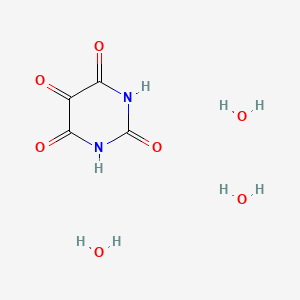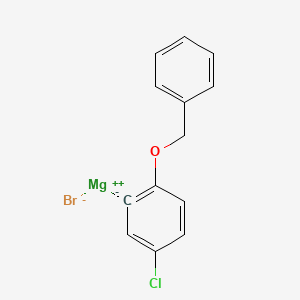
magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide is a complex organometallic compound that combines magnesium with a substituted benzene ring This compound is notable for its unique structure, which includes a magnesium atom bonded to a benzene ring substituted with a chlorine atom and a phenylmethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide typically involves the reaction of 1-chloro-4-phenylmethoxybenzene with magnesium in the presence of a bromide source. This reaction is often carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the reaction with moisture or oxygen. The reaction conditions usually include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes, a small amount of iodine is added to initiate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
化学反应分析
Types of Reactions
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: It can be reduced to form different reduced species.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce various alcohols or hydrocarbons.
科学研究应用
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to study the effects of organometallic compounds on biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly for its reactivity and ability to form complex molecules.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism by which magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide exerts its effects involves the interaction of the magnesium atom with various molecular targets. The magnesium atom can coordinate with electron-rich sites on other molecules, facilitating reactions such as nucleophilic substitution or addition. The presence of the bromide ion can also influence the reactivity and stability of the compound.
相似化合物的比较
Similar Compounds
- Magnesium;1-chloro-4-methoxybenzene-5-ide;bromide
- Magnesium;1-chloro-4-phenylbenzene-5-ide;bromide
- Magnesium;1-chloro-4-ethoxybenzene-5-ide;bromide
Uniqueness
Magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide is unique due to the presence of the phenylmethoxy group, which can influence its reactivity and potential applications. This group can provide additional sites for chemical reactions, making the compound more versatile in synthetic applications.
属性
分子式 |
C13H10BrClMgO |
|---|---|
分子量 |
321.88 g/mol |
IUPAC 名称 |
magnesium;1-chloro-4-phenylmethoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C13H10ClO.BrH.Mg/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-8H,10H2;1H;/q-1;;+2/p-1 |
InChI 键 |
ZPVZZBWHFUQJKG-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)COC2=[C-]C=C(C=C2)Cl.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)

